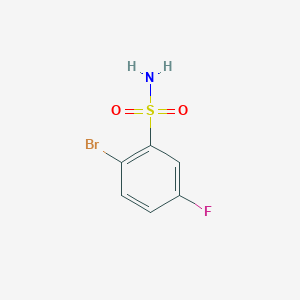

2-Bromo-5-fluorobenzene-1-sulfonamide

Overview

Description

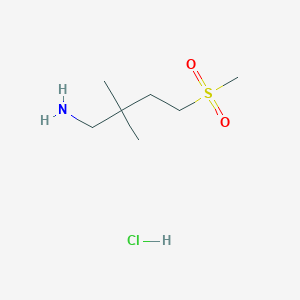

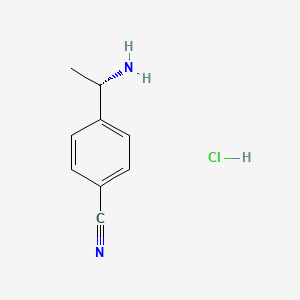

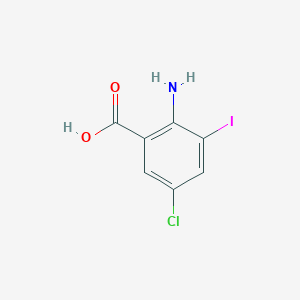

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a chemical compound with the molecular formula C6H5BrFNO2S . It has a molecular weight of 254.08 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluorobenzene-1-sulfonamide” is 1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) . This code provides a standard way to encode the molecular structure using text.

Physical And Chemical Properties Analysis

“2-Bromo-5-fluorobenzene-1-sulfonamide” is a powder at room temperature . It has a melting point of 137-138°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Regioselective Heck Cross-Coupling Strategy : A study by (D. C. W. and C. Mason, 1998) outlines a scalable synthesis of a thromboxane receptor antagonist using a regioselective Heck cross-coupling strategy. This method includes several steps, starting from commercially available 3-bromo-5-iodobenzoic acid, and involves various reactions, including Friedel−Crafts acylation and phosphine-free Heck conditions.

Inhibition Studies

- Carbonic Anhydrase Inhibitors : Research by (M. Ilies et al., 2003) investigated the inhibition of tumor-associated carbonic anhydrase IX by various halogenated sulfonamides. This detailed study revealed potent inhibitors among simple aromatic compounds, suggesting the potential for designing more effective and selective antitumor agents.

Structural Chemistry

Novel Complex Synthesis : (Shu’ni Li et al., 2011) synthesized and characterized two novel complexes using a sulfonamide Schiff base ligand. This study contributes to the understanding of complex formation and molecular interactions in structural chemistry.

Crystal Structure Solutions : (M. Tremayne, 2004) presented the crystal structures of various compounds, including a benzenesulfonamide, solved from x-ray powder diffraction data. This showcases the application of direct space structure solution methods in determining molecular structures.

Chemical Synthesis and Reactions

New SuFEx Clickable Reagent : (Jing Leng & Hua-Li Qin, 2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrating its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles. This highlights advancements in chemical synthesis techniques.

Tandem Cyclocondensation-Knoevenagel–Michael Reaction : A study by (A. Khazaei et al., 2014) explored the use of a novel N-bromo sulfonamide reagent as a catalyst in synthesizing bis-pyrazoles. This research demonstrates the versatility of sulfonamides in catalyzing complex chemical reactions.

Palladium-Catalyzed Reactions : (Jianbin Chen et al., 2014) conducted a study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, showcasing effective synthesis techniques involving carbonylation and nucleophilic substitution.

Solvent-Free Synthesis of Triazines : Research by (R. Ghorbani‐Vaghei et al., 2015) utilized N-halosulfonamides as catalysts for synthesizing 1,2,4-triazines, highlighting efficient and environmentally friendly methodologies in chemical synthesis.

Palladium-Catalysed Intramolecular Arylation : A study by (C. Bheeter et al., 2012) on the palladium-catalysed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives demonstrates the influence of substituents on reaction efficiency and selectivity.

Safety And Hazards

The safety information for “2-Bromo-5-fluorobenzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

2-bromo-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMJXAXLTZWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorobenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)